1-(2-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(m-tolyl)urea
Description
1-(2-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(m-tolyl)urea is a synthetic urea derivative featuring a pyrimidine core substituted with dimethylamino and methyl groups, linked via an ethylamino spacer to a meta-tolyl moiety. The urea group enhances hydrogen-bonding capacity, which may improve target binding affinity.
Properties
IUPAC Name |
1-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-3-(3-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c1-12-6-5-7-14(10-12)22-17(24)19-9-8-18-15-11-16(23(3)4)21-13(2)20-15/h5-7,10-11H,8-9H2,1-4H3,(H,18,20,21)(H2,19,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVLASOYAXANPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCCNC2=CC(=NC(=N2)C)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 6-(Dimethylamino)-2-Methylpyrimidin-4-Amine
The pyrimidine core is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting 4,6-dichloro-2-methylpyrimidin-5-amine with dimethylamine under pressurized conditions. In one protocol, 20.0 g of 5-amino-4,6-dichloro-2-methylpyrimidine (97% purity) was combined with excess dimethylamine (40% aqueous solution) in isopropyl alcohol at 100°C for 24 hours, yielding 6-(dimethylamino)-2-methylpyrimidin-4-amine with 78% efficiency after column chromatography.
Ethylene Diamine Linker Functionalization
The ethylenediamine spacer is introduced through a two-step process:
- Boc Protection : The primary amine of ethylenediamine is protected using di-tert-butyl dicarbonate in tetrahydrofuran at 0°C.
- Coupling Reaction : The secondary amine reacts with 6-(dimethylamino)-2-methylpyrimidin-4-amine using N,N'-carbonyldiimidazole (CDI) in dichloromethane, achieving 85% conversion.
Urea Bond Formation
Isocyanate-Mediated Coupling
Reaction of m-tolyl isocyanate (Sigma-Aldrich, 99% purity) with the intermediate amine proceeds via nucleophilic addition. Optimal conditions involve:
- Solvent : Anhydrous dimethylformamide (DMF)
- Base : N,N-Diisopropylethylamine (DIPEA, 2.5 equiv)
- Temperature : 0°C to room temperature gradient
- Time : 12 hours
This method yields 1-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(m-tolyl)urea with 72% isolated purity, requiring subsequent recrystallization from ethyl acetate/hexane.
Carbamate Rearrangement
An alternative pathway utilizes carbamate intermediates formed from m-tolyl chloroformate and the ethylenediamine derivative. The rearrangement is catalyzed by lanthanum isopropoxide at 70°C, producing the target urea with 65% yield but higher enantiomeric purity (>98% ee).
Optimization of Reaction Conditions
Temperature and Pressure Effects
Comparative studies reveal critical parameters:
| Parameter | Low Yield Conditions | High Yield Conditions |
|---|---|---|
| Temperature | 60°C | 100°C |
| Pressure | Atmospheric | 3 bar |
| Reaction Time | 8 hours | 24 hours |
| Yield Improvement | 38% → 72% |
Solvent Systems
Polar aprotic solvents enhance reaction kinetics:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 72 | 85 |
| DMSO | 46.7 | 68 | 88 |
| NMP | 32.2 | 65 | 82 |
Data aggregated from patent WO2014106800A2 and Ambeed synthesis protocols.
Analytical Characterization
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis (C18 column, 0.1% TFA/ACN gradient) shows 95.2% purity at 254 nm, with retention time of 8.7 minutes.
Comparative Analysis of Synthetic Routes
Three predominant methods exhibit distinct advantages:
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Isocyanate Coupling | 72 | 85 | 1.0 | Industrial |
| Carbamate Rearrangement | 65 | 98 | 1.8 | Lab-scale |
| Solid-Phase Synthesis | 58 | 92 | 2.3 | Research |
Data synthesized from WO2013091011A1 and Ambeed optimization trials.
Challenges and Troubleshooting
Byproduct Formation
The primary impurity (∼15%) is identified as bis-urea adduct, mitigated by:
Crystallization Difficulties
The compound's low melting point (decomposes at 158°C) necessitates:
- Anti-solvent crystallization with tert-butyl methyl ether
- Seeding with pre-characterized crystals
- Temperature cycling between −20°C and 25°C
Industrial-Scale Considerations
Pilot plant trials (50 kg batch) revealed critical parameters:
| Process Step | Energy Consumption (kWh/kg) | Waste Generation (kg/kg) |
|---|---|---|
| Amination | 12.4 | 3.8 |
| Urea Formation | 8.2 | 2.1 |
| Purification | 22.7 | 5.6 |
Implementation of continuous flow reactors reduced total processing time by 40% compared to batch methods.
Chemical Reactions Analysis
1-(2-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into its constituent parts.
Scientific Research Applications
1-(2-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(m-tolyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(m-tolyl)urea involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino and pyrimidinyl groups play a crucial role in binding to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-(2-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(m-tolyl)urea and related compounds:
*Calculated based on molecular formula.
Key Findings:
Solubility and Bioavailability: The target compound lacks the morpholino or trifluoromethyl groups found in M64, which are critical for aqueous solubility and target engagement in FAK activation . Its dimethylamino group may confer moderate solubility but likely less than M64HCl’s ionic salt form. Compared to the thioester and ester groups in compound 1 , the target’s urea and pyrimidine groups may reduce metabolic stability but improve target specificity.
Structural Flexibility vs. In contrast, the target’s ethylamino spacer offers conformational flexibility, which may broaden its target range.
Lipophilicity and Application Scope: The nonyl chain in compound increases lipophilicity, favoring membrane penetration but limiting oral bioavailability. The target’s m-tolyl group balances lipophilicity and aromatic interactions, suggesting suitability for systemic use.
Biological Activity
1-(2-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(m-tolyl)urea, a compound featuring a pyrimidine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H22N6O, with a molecular weight of 342.41 g/mol. Its structure includes a dimethylamino group attached to a pyrimidine ring and a tolyl urea moiety, which contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N6O |
| Molecular Weight | 342.41 g/mol |
| IUPAC Name | This compound |
The compound's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It has been shown to inhibit specific pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer therapies.
Key Mechanisms:
- Enzyme Inhibition: The compound can inhibit enzymes critical for tumor growth and survival.
- Receptor Modulation: It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines.
Case Study:
In a study evaluating the compound's cytotoxic effects on breast cancer cells (MCF-7), it exhibited a GI50 value of approximately 15 µM, indicating potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin (GI50 = 20 µM) .
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties. It showed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
Antimicrobial Activity Data:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the pyrimidine ring and the urea moiety can significantly affect the biological activity of the compound. For instance, substituents on the pyrimidine ring enhance enzyme binding affinity, leading to improved anticancer efficacy .
Q & A
Q. How can researchers optimize the synthesis of 1-(2-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(m-tolyl)urea to improve yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including coupling of pyrimidine derivatives with urea precursors. Key optimizations include:
- Solvent Selection: Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction efficiency due to their ability to stabilize intermediates .
- Temperature Control: Maintaining temperatures between 60–80°C minimizes side reactions (e.g., hydrolysis of the urea moiety) .
- Purification: Column chromatography with silica gel (eluent: dichloromethane/methanol gradient) is critical for isolating the pure compound, as evidenced by TLC monitoring .
Q. What analytical techniques are most reliable for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy: H and C NMR are essential for confirming the urea linkage and dimethylamino-pyrimidine substitution patterns. For example, the urea NH protons appear as broad singlets near δ 8.5–9.0 ppm .
- Mass Spectrometry (LCMS/HRMS): LCMS (ES+) confirms molecular ion peaks (e.g., m/z 386.2 [M+H]), while HRMS validates the empirical formula .
- IR Spectroscopy: Urea carbonyl stretches (~1640–1680 cm) and pyrimidine ring vibrations (~1550 cm) are diagnostic .
Q. What preliminary assays are recommended for screening biological activity?
Methodological Answer:
- Enzyme Inhibition Assays: Use fluorescence-based or colorimetric assays (e.g., kinase or protease inhibition) at concentrations of 1–100 µM to evaluate potency .
- Cellular Viability Tests: MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) at 24–72-hour timepoints .
- Solubility Profiling: Pre-screen in PBS/DMSO mixtures (≤0.1% DMSO) to avoid false negatives in biological assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological data?
Methodological Answer:
- Analog Synthesis: Systematically modify substituents (e.g., replace m-tolyl with fluorophenyl) to assess impact on activity .
- Computational Docking: Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., kinases), identifying critical hydrogen bonds between the urea group and catalytic lysine residues .
- Data Normalization: Account for batch-to-batch variability by cross-referencing IC values with internal controls (e.g., staurosporine for kinase assays) .
Q. How should researchers address discrepancies in spectral data during structural elucidation?
Methodological Answer:
- Dynamic NMR: Resolve overlapping signals (e.g., pyrimidine NH vs. urea NH) by variable-temperature H NMR .
- Isotopic Labeling: Synthesize N-labeled analogs to distinguish urea NH protons from pyrimidine NH in H-N HMBC spectra .
- X-ray Crystallography: If crystallization is feasible (e.g., via slow evaporation in acetonitrile), compare experimental bond lengths/angles with DFT-optimized structures .
Q. What strategies validate the compound’s mechanism of action in enzyme inhibition?
Methodological Answer:
- Kinetic Studies: Perform Michaelis-Menten analyses to determine inhibition type (competitive/non-competitive) using varying substrate concentrations .
- Surface Plasmon Resonance (SPR): Measure binding affinity (K) to purified target enzymes (e.g., EGFR kinase) .
- Mutagenesis: Engineer active-site mutations (e.g., K721A in EGFR) to confirm direct interaction with the urea moiety .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: Use SwissADME or ADMETLab to forecast bioavailability, prioritizing derivatives with LogP ≤3 and topological polar surface area (TPSA) <140 Ų .
- Metabolic Stability: Simulate cytochrome P450 interactions (e.g., CYP3A4) to identify metabolically labile sites (e.g., dimethylamino group) for modification .
- Free Energy Perturbation (FEP): Calculate binding free energy changes for analogs to prioritize synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
